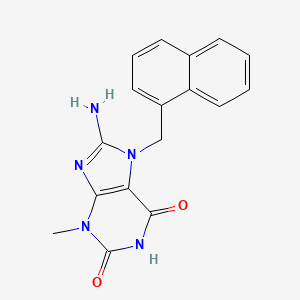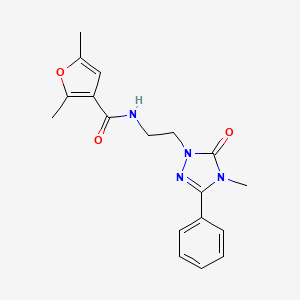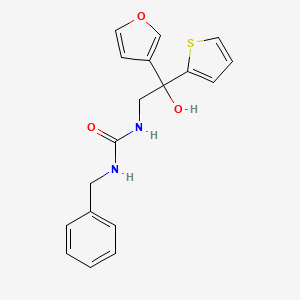
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide" is a heterocyclic compound that contains a sulfonamido moiety. This functional group is known for its relevance in pharmaceutical chemistry due to its presence in various therapeutic agents. The compound's structure suggests potential bioactivity, possibly as an antibacterial agent or as an inhibitor of enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA).
Synthesis Analysis
The synthesis of related heterocyclic compounds containing a sulfonamido moiety has been explored in the literature. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds to produce various derivatives, including pyran, pyridine, and pyridazine derivatives . Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was studied to yield pyrazole and oxazole derivatives . These synthetic routes could potentially be adapted to synthesize the compound , given its structural similarities.
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and HRMS spectra . The presence of fluorine atoms in the molecule can significantly affect the chemical shifts and splitting patterns of protons and carbons, leading to unique NMR spectra . These methods would be applicable for analyzing the molecular structure of "N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide" to confirm its identity and purity.
Chemical Reactions Analysis
The chemical reactivity of sulfonamido-containing heterocyclic compounds can be diverse. As demonstrated in the literature, such compounds can be synthesized through reactions with active methylene compounds and hydrazine derivatives . The specific reactivity of the compound would need to be studied to determine its potential for further chemical transformations, which could be useful in the development of new pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can enhance the lipophilicity and metabolic stability of these compounds . The sulfonamido group itself is known to contribute to the solubility and acidity of the molecule. The specific properties of "N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide" would need to be empirically determined to fully understand its pharmacokinetic and pharmacodynamic profiles.
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Properties
Research into celecoxib derivatives, which share structural similarities with the compound , reveals significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. This suggests potential therapeutic applications in managing pain and inflammation with reduced side effects (Küçükgüzel et al., 2013).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. The creation of these compounds aimed at addressing the need for new antibacterial drugs, indicating a research avenue for the compound to potentially contribute to antibiotic development (Azab et al., 2013).
Enzyme Inhibition
Sulfonamide derivatives have been studied for their inhibitory effect on carbonic anhydrase isoenzymes I and II, highlighting their potential in treating conditions associated with altered enzyme activity. Metal complexes of pyrazole-based sulfonamide exhibited significant inhibitory activity, suggesting the compound's relevance in developing enzyme inhibitors (Büyükkıdan et al., 2017).
Anticancer Activity
Sulfonamide derivatives have also been investigated for their anticancer properties. Specific compounds showed potent activity against human tumor cell lines, indicating the potential for the development of new anticancer therapies (Ozmen Ozgun et al., 2019).
Biocatalysis in Drug Metabolism
The use of biocatalysis for preparing mammalian metabolites of drug compounds underscores the importance of understanding drug metabolism for pharmaceutical development. This approach provides valuable insights into the metabolic pathways of drugs, including those related to sulfonamide derivatives, which can enhance drug design and development processes (Zmijewski et al., 2006).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S2/c1-10-13(12-3-7-23-9-12)11(2)20(19-10)6-5-18-24(21,22)8-4-14(15,16)17/h3,7,9,18H,4-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARQNSKEBKNPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)
![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)


![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)


![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)
![16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2501872.png)
